molecular formula C5H8N2OS B14492098 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione CAS No. 64671-59-6

3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione

Cat. No.: B14492098
CAS No.: 64671-59-6
M. Wt: 144.20 g/mol
InChI Key: WNTVYHNSFSHELX-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-5-one derivatives.

    Reduction: Formation of corresponding oxadiazoline derivatives.

    Substitution: Reactions with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-5-one derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,4-oxadiazole-5-thione: Lacks the ethyl group at the 3-position.

    3-Ethyl-1,2,4-oxadiazole-5-thione: Lacks the methyl group at the 4-position.

    1,2,4-Oxadiazole-5-thione: Lacks both the ethyl and methyl groups.

Uniqueness

3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione is unique due to the presence of both ethyl and methyl groups, which may influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets.

Properties

CAS No.

64671-59-6

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

3-ethyl-4-methyl-1,2,4-oxadiazole-5-thione

InChI

InChI=1S/C5H8N2OS/c1-3-4-6-8-5(9)7(4)2/h3H2,1-2H3

InChI Key

WNTVYHNSFSHELX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=S)N1C

Origin of Product

United States

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